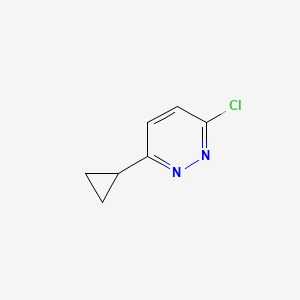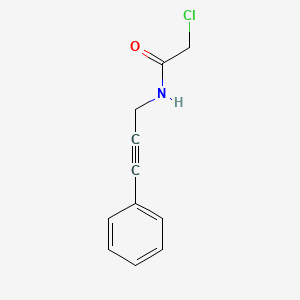
2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide
Descripción general
Descripción
“2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide” is a chemical compound with the CAS Number: 1311316-17-2 . It has a molecular weight of 207.66 . The compound is commonly known as ACN or Propargylchloroacetamide. It is primarily used in scientific experiments.
Molecular Structure Analysis
The IUPAC name of the compound is 2-chloro-N-(3-phenyl-2-propynyl)acetamide . The InChI code is 1S/C11H10ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,8-9H2,(H,13,14) .Physical And Chemical Properties Analysis
The compound is in powder form . The storage temperature and shipping temperature are normal .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Analgesic and Anti-Inflammatory Activities : Novel derivatives synthesized from 2-chloro-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide showed potent analgesic and anti-inflammatory activities. One specific compound, 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(3H)-yl)acetamide, demonstrated remarkable potency (Alagarsamy et al., 2015).
DPPH Scavenging, Analgesic and Anti-Inflammatory Agent : Another study explored 2-(4-phenylpiperazin-1-yl)-N-(pyrazin-2-yl)acetamide, synthesized using 2-chloro-N-(pyrazin-2-yl)acetamide, for its in vitro antioxidant, analgesic, and anti-inflammatory properties (Nayak et al., 2014).
Antibacterial Agents : Derivatives of 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, synthesized for antibacterial activity, demonstrated significant results (Ramalingam et al., 2019).
Physicochemical Studies
- Conformational Study : The conformations of 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides were studied using the dipole moment method and quantum chemical calculations (Ishmaeva et al., 2015).
Herbicidal Applications
- Herbicidal Activity : N-(1-Arylethenyl)-2-chloroacetamides, including derivatives of 2-chloro-N-(2-methyl-1-phenylpropen-1-yl)acetamide, were synthesized and found highly effective against upland weeds (Okamoto et al., 1991).
Antioxidant Properties
- Antioxidant Activity : The synthesis of N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives from 2-chloroacetamide derivatives revealed considerable antioxidant activity in various compounds (Gopi & Dhanaraju, 2020).
Propiedades
IUPAC Name |
2-chloro-N-(3-phenylprop-2-ynyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c12-9-11(14)13-8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,8-9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXLZQHFKKZOSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-phenylprop-2-yn-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424969.png)
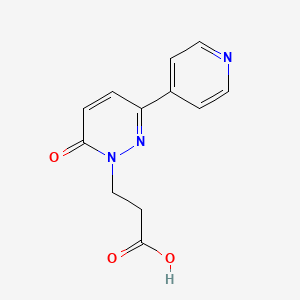
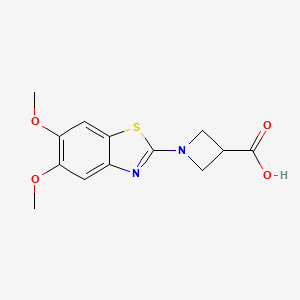
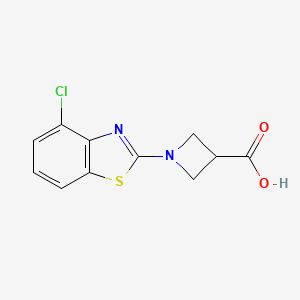
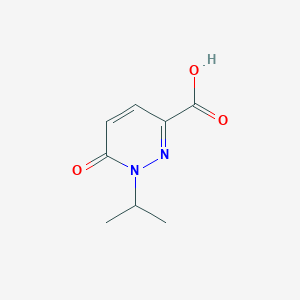
![[4-(2-Chloroacetyl)phenyl]urea](/img/structure/B1424974.png)
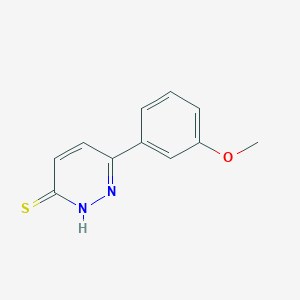

![3-[4-(Trifluoromethyl)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B1424980.png)
![9-Ethyl-6,9-diazaspiro[4.5]decane](/img/structure/B1424981.png)
![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1424983.png)
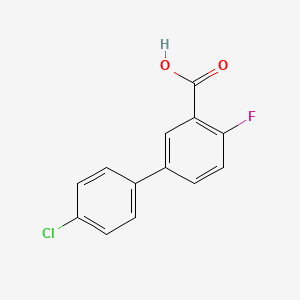
![3-Methoxy-4-[(trifluoromethyl)sulfanyl]benzaldehyde](/img/structure/B1424988.png)
